amine hydrochloride](/img/structure/B13455375.png)
[(7-Methoxy-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of 1,3-dioxaindan, a bicyclic structure containing a methoxy group and a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the methylamine moiety: This can be done through reductive amination, where the aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Reduction: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of gene expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: A hydroxyl derivative with similar structural features.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: An ethylamine derivative with a slightly different side chain.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine sulfate: A sulfate salt with different solubility properties.
Uniqueness
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific combination of a methoxy group and a methylamine moiety on the 1,3-dioxaindan scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-5-7-3-8(12-2)10-9(4-7)13-6-14-10;/h3-4,11H,5-6H2,1-2H3;1H |
Clave InChI |
ZVKFNUUAHOLHHI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C(=C1)OC)OCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


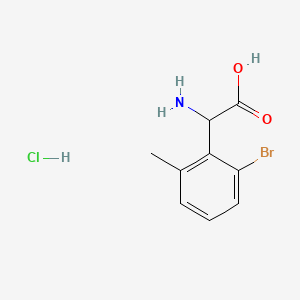
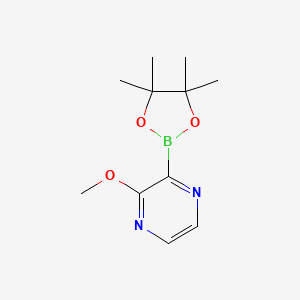

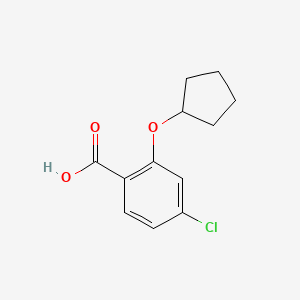
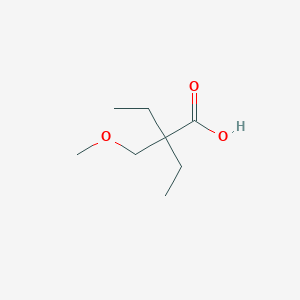
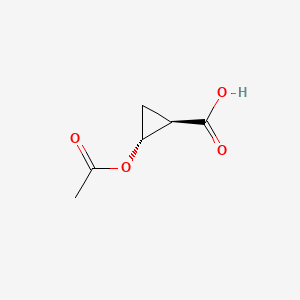
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
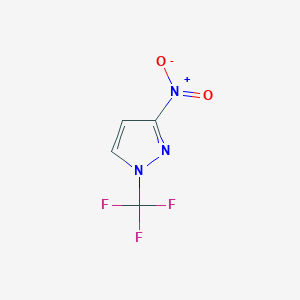
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
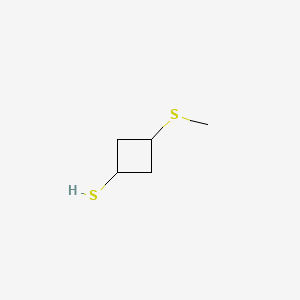
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
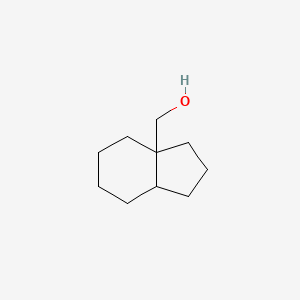
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
